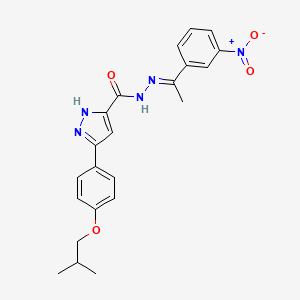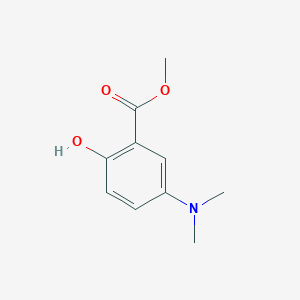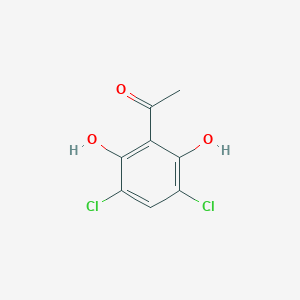
1-Iodo-2,6-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,6-dimethylnaphthalene, with the chemical formula C₁₂H₁₁I, is a substituted naphthalene derivative. It features an iodine atom at the 1-position and two methyl groups at the 2- and 6-positions of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons.
Preparation Methods
a. Synthetic Routes: 1-Iodo-2,6-dimethylnaphthalene can be synthesized through the following steps:
Esterification: Start with naphthalene-2,6-dicarboxylic acid diethyl ester (the diester of naphthalene-2,6-dicarboxylic acid). React this diester with methyl bromide under alkaline conditions to obtain the methyl ester of 2,7-dimethylnaphthalene.
Hydrogenation: Hydrogenate the methyl ester using a suitable catalyst (such as platinum or palladium) to yield this compound.
b. Industrial Production: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.
Chemical Reactions Analysis
1-Iodo-2,6-dimethylnaphthalene can participate in various chemical reactions:
Halogenation: The iodine atom can undergo substitution reactions with other halogens (e.g., chlorine or bromine).
Reduction: Reduction of the carbonyl group in the ester precursor yields the final compound.
Arylation: The methyl groups can be further modified through arylation reactions.
Common reagents include iodine, reducing agents (such as hydrogen gas), and suitable catalysts.
Scientific Research Applications
1-Iodo-2,6-dimethylnaphthalene finds applications in:
Organic Synthesis: It serves as a building block for more complex organic molecules.
Materials Science: Its derivatives may be used in the design of functional materials.
Pharmaceutical Research: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Mechanism of Action
The exact mechanism by which 1-Iodo-2,6-dimethylnaphthalene exerts its effects depends on its specific application. It may interact with cellular targets, modulate biological pathways, or exhibit specific chemical reactivity.
Comparison with Similar Compounds
While 1-Iodo-2,6-dimethylnaphthalene is relatively unique due to its specific substitution pattern, similar compounds include other halogenated naphthalenes and methyl-substituted naphthalenes.
Remember that this compound’s rarity and specialized use make it an intriguing subject for further research and exploration
Properties
CAS No. |
36374-83-1 |
|---|---|
Molecular Formula |
C12H11I |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-iodo-2,6-dimethylnaphthalene |
InChI |
InChI=1S/C12H11I/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,1-2H3 |
InChI Key |
NZIOZUJLJOIMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
